Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-
Description
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- is a synthetic piperazine derivative featuring a 3-chlorophenyl group at position 1 and a 2-phenylindolizine carbonyl moiety at position 2. This compound belongs to the arylpiperazine class, a family of molecules with diverse pharmacological and industrial applications due to their structural versatility . Its synthesis likely involves coupling 1-(3-chlorophenyl)piperazine with a 2-phenylindolizine carbonyl precursor, analogous to methods used for related compounds (e.g., microwave-assisted alkylation or nucleophilic substitution) .
Properties
CAS No. |
832735-71-4 |
|---|---|
Molecular Formula |
C25H22ClN3O |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenylindolizin-1-yl)methanone |
InChI |
InChI=1S/C25H22ClN3O/c26-20-9-6-10-21(17-20)27-13-15-28(16-14-27)25(30)24-22(19-7-2-1-3-8-19)18-29-12-5-4-11-23(24)29/h1-12,17-18H,13-16H2 |
InChI Key |
JDCGBIUINPXHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CN4C=C3C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Stepwise Approach
Synthesis of 3-Chlorophenyl-Piperazine
Synthesis of 2-Phenyl-1-Indolizinyl Carbonyl
Coupling Reaction
Detailed Preparation Methods
Synthesis of 3-Chlorophenyl-Piperazine
Method A (Adapted from WO2016078107A1 and CN104402842A):
- Step 1 : Diethanolamine reacts with thionyl chloride in CHCl₃ to form bis(2-chloroethyl)methylamine hydrochloride .
$$
\text{(HOCH}2\text{CH}2\text{)}2\text{NH} + \text{SOCl}2 \rightarrow \text{(ClCH}2\text{CH}2\text{)}2\text{NHHCl} + \text{SO}2 + \text{HCl}
$$ - Step 2 : Condensation with 3-chloroaniline in xylene under reflux yields 1-(3-chlorophenyl)piperazine hydrochloride .
- Step 3 : Alkylation with 1-bromo-3-chloropropane in acetone/water at 0–10°C produces the intermediate.
Synthesis of 2-Phenyl-1-Indolizinyl Carbonyl
Method A (Copper-Catalyzed Annulation):
- Substrates : 2-Alkylpyridine derivatives and α,β-unsaturated carboxylic acids.
- Conditions : CuI catalyst, K₂CO₃, DMF, 120°C.
$$
\text{2-Alkylpyridine} + \text{CH}2=\text{CHCO}2\text{R} \xrightarrow{\text{CuI}} \text{Indolizine derivative}
$$ - Functionalization : Introduction of phenyl groups via Suzuki coupling or electrophilic substitution.
Coupling Reaction
General Protocol (Adapted from):
- Activation : Indolizinyl carboxylic acid reacts with CDI or DCC in anhydrous THF to form the active ester.
- Condensation : Reaction with 3-chlorophenyl-piperazine in THF under N₂ atmosphere.
$$
\text{Indolizinyl-COOH} + \text{CDI} \rightarrow \text{Indolizinyl-CO-N(imidazole)}
$$
$$
\text{Indolizinyl-CO-N(imidazole)} + \text{Piperazine} \rightarrow \text{Target Compound}
$$
Comparative Analysis of Methods
Challenges and Optimizations
- Regioselectivity in Indolizinyl Synthesis : Copper-catalyzed annulation requires precise control of reaction conditions to avoid byproducts.
- Coupling Efficiency : CDI/DCC activation improves yields but requires anhydrous conditions.
- Purification : Column chromatography (e.g., methanol/CH₂Cl₂) is critical for isolating the final compound.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Dopamine Transporter Inhibition
Research has shown that related compounds in the piperazine class exhibit high potency as dopamine transporter inhibitors. For instance, 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine has been identified as a highly selective dopamine transporter ligand with a dissociation constant of 0.04 nM, making it approximately 10,000 times more potent than cocaine in vitro . This property suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and depression.
Cytotoxic Activity
Studies have explored the synthesis of novel piperazinone derivatives that exhibit cytotoxicity against various cancer cell lines. Specifically, derivatives of 1-(3-chlorophenyl) piperazin-2-one were evaluated for their effects on colon cancer (HT-29) and lung cancer (A549) cell lines. The results indicated significant cytotoxic activity, suggesting that these compounds could serve as potential anticancer agents .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of piperazine derivatives. A study on piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties demonstrated their potential as inhibitors of enoyl-acyl carrier protein reductase, an important target in bacterial fatty acid biosynthesis . This highlights the role of piperazine derivatives in developing new antibiotics.
Case Study 1: Anticancer Activity
A series of piperazinone derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The compounds displayed varying degrees of activity, with some exhibiting significant inhibition of cell proliferation in HT-29 and A549 cells. The structure-activity relationship studies indicated that modifications to the piperazine ring could enhance cytotoxicity .
Case Study 2: Neuropharmacological Effects
In neuropharmacology, compounds similar to Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl] have been studied for their effects on neurotransmitter systems. One study reported that related piperazine derivatives modulated serotonin receptor activity, which could lead to applications in treating anxiety and mood disorders .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Arylpiperazines vary based on substituents at positions 1 and 4 of the piperazine ring. Key structural analogues include:
Key Observations :
- This could influence receptor selectivity and metabolic stability .
- Synthetic Efficiency: Derivatives like 3-CPCPP are synthesized via alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane under mild conditions (60–80% yields) .
Pharmacological Activity Comparisons
5-HT Receptor Modulation :
- 3-CPP (1-(3-chlorophenyl)piperazine) : Acts as a 5-HT2A/2C antagonist, inhibiting head-twitching in rodents (ED₅₀ ~4 μmol/kg) .
- 3-TFMPP : Agonist at 5-HT1B/2C receptors, inducing hypolocomotion and anxiolytic effects .
- Target Compound : The indolizine carbonyl group may confer mixed agonism/antagonism, similar to compounds with extended aromatic systems (e.g., trazodone derivatives) .
Antimicrobial Activity : Derivatives like 1-(3-chlorophenyl)-4-(3-(4-phenyltriazol-1-yl)propyl)piperazine exhibit moderate antifungal activity (zone of inhibition: 14–15 mm vs. Aspergillus niger), suggesting the target compound’s indolizine moiety could enhance such properties .
Physicochemical Properties
- Solubility and Bioavailability : Smaller substituents (e.g., chloropropyl in 3-CPCPP) improve water solubility, while bulkier groups (e.g., indolizine carbonyl) may reduce it, necessitating formulation adjustments .
- Thermal Stability : Microwave-synthesized piperazines (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) demonstrate high purity (>95%) and stability, a trait likely shared by the target compound .
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- is particularly notable for its potential applications in neuropharmacology, especially as a dopamine transporter (DAT) ligand.
Chemical Structure and Properties
The chemical formula for this compound is , with a molar mass of 300.83 g/mol. Its structure features a piperazine core substituted with a 3-chlorophenyl group and an indolizinyl carbonyl moiety, which is essential for its biological activity.
Dopamine Transporter Inhibition
Research indicates that this compound exhibits high potency as a dopamine reuptake inhibitor. Specifically, it has a dissociation constant of 0.04 nM for the dopamine transporter, making it one of the most potent ligands reported in the literature. For comparison, cocaine, a well-known DAT inhibitor, has a value of 435 nM , highlighting that this piperazine derivative is approximately 10,000 times more potent than cocaine in vitro .
Selectivity and Affinity
The compound shows selectivity towards the dopamine transporter with relatively low affinity for other transporters:
- Norepinephrine transporter (NET):
- Serotonin transporter (SERT):
- D2-like receptor:
- Serotonin 5-HT2 receptor: .
This selectivity profile suggests potential therapeutic applications in conditions related to dopaminergic dysfunction.
In Vivo Studies
In experimental models, compounds similar to Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- have been evaluated for their effects on dopaminergic signaling. For instance, studies involving apomorphine-induced stereotypy in mice demonstrated that these compounds could effectively inhibit such behaviors, indicating their potential as antipsychotic agents .
Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure-activity relationship. These studies revealed that modifications at various positions on the piperazine ring significantly influenced both potency and selectivity towards dopamine receptors. For example, compounds with additional aromatic substitutions exhibited enhanced DAT inhibition and reduced side effects associated with non-selective receptor binding .
Comparative Analysis of Piperazine Derivatives
| Compound Name | K_i (nM) - DAT | K_i (nM) - NET | K_i (nM) - SERT | D2-like Receptor Affinity |
|---|---|---|---|---|
| Piperazine Derivative | 0.04 | 1107 | 802 | 327 |
| Cocaine | 435 | Not applicable | Not applicable | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
